molecular formula C9H8N2O2 B582902 Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147071-00-9

Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No. B582902
M. Wt: 176.175
InChI Key: JKZKPRSBRUHIER-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

To a 500 mL Parr bottle was added methyl 4-[(E)-2-(dimethylamino)vinyl]-5-nitropyridine-2-carboxylate (18.9 g, 75.2 mmol) and anhydrous methanol (200 mL). The mixture was purged with nitrogen gas for 10 min. To this suspension was added Pd(10%)/C (1.90 g, 10 w/w %), and the suspension was degassed for 5 more minutes. The hydrogenation began with 43 psi H2 without heating. The reaction became exothermic as indicated by the rising temperature (about 2-3° C. per min) inside the Parr bottle (monitored by a thermal coupling thermometer). As the temperature inside of the reaction reached 45° C., the hydrogen gas flow into the Parr bottle was stopped, and the mixture was allowed to cool down to 25° C. for 30 min. The color of the liquid of the suspension changed from purple red to light green and then colorless in the first hour of the reduction, and about 30 psi H2 was consumed. The hydrogen pressure was brought to 50 psi, and the hydrogenation was continued at 50° C. for 20 h. There was no more hydrogen gas consumed in the last 20 h. After cooling the reaction mixture to 20° C., the solid mixture, which contained Pd(10%)/C and product, was filtered. The solid mixture was suspended in DMSO (200 mL), and the suspension was heated on a hot plate to 80° C. internal temperature with stirring for 10 min. The hot suspension was filtered and the Pd(10%)/C solid was washed with a small portion of DMSO (50 mL). The DMSO filtrate and washing were combined and poured into water (600 mL). Off white solid product precipitated out, and the suspension was stirred for 1 h before filtering, and lyophilizing. The title compound was obtained as an off-white solid product was obtained (11.3 g, >95% pure, 86% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm 3.84 (s, 3H) 6.68 (d, J=2.8 Hz, 1H) 7.73 (d, J=3.0 Hz, 1H) 8.36 (s, 1H) 8.80 (s, 1H) 11.99 (s, 1H). LCMS: (APCI, M-H—)=175
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[C:5]1[C:10]([N+:11]([O-])=O)=[CH:9][N:8]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[CH:6]=1>CO>[NH:11]1[C:10]2=[CH:9][N:8]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[CH:6]=[C:5]2[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
CN(/C=C/C1=CC(=NC=C1[N+](=O)[O-])C(=O)OC)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen gas for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
To this suspension was added Pd(10%)/C (1.90 g, 10 w/w %)
CUSTOM
Type
CUSTOM
Details
the suspension was degassed for 5 more minutes
TEMPERATURE
Type
TEMPERATURE
Details
without heating
CUSTOM
Type
CUSTOM
Details
reached 45° C.
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
consumed in the last 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to 20° C.
FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated on a hot plate to 80° C. internal temperature
FILTRATION
Type
FILTRATION
Details
The hot suspension was filtered
WASH
Type
WASH
Details
the Pd(10%)/C solid was washed with a small portion of DMSO (50 mL)
WASH
Type
WASH
Details
The DMSO filtrate and washing
ADDITION
Type
ADDITION
Details
poured into water (600 mL)
CUSTOM
Type
CUSTOM
Details
Off white solid product precipitated out
STIRRING
Type
STIRRING
Details
the suspension was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
before filtering

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1C=CC=2C1=CN=C(C2)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.